molecular formula C10H13N B11754269 2-(Cyclopropylmethyl)aniline

2-(Cyclopropylmethyl)aniline

Cat. No.: B11754269
M. Wt: 147.22 g/mol
InChI Key: JAMNIFGXCWPBTG-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)aniline is an organic compound with the molecular formula C10H13N. It is a derivative of aniline, where the aniline ring is substituted with a cyclopropylmethyl group at the second position. This compound is of significant interest due to its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 2-(Cyclopropylmethyl)aniline involves the reaction of bromomethyl cyclopropane with substituted aniline. This reaction typically requires a long reaction time and has a relatively low yield . Another method involves the use of a boron reagent and cyclopropyl formaldehyde in the presence of trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound often employs a “one-pot method” which involves hydrogenating a compound represented by Formula II and cyclopropyl formaldehyde as raw materials in the presence of an acid and catalyst. This method is advantageous due to its low cost, clean production, high yield, and simple operation .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst for halogenation; nitric acid for nitration.

Major Products:

    Oxidation: Cyclopropylmethylbenzoquinone.

    Reduction: Cyclopropylmethylcyclohexylamine.

    Substitution: 2-(Bromocyclopropylmethyl)aniline, 2-(Nitrocyclopropylmethyl)aniline.

Scientific Research Applications

2-(Cyclopropylmethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of insecticides, it acts as an intermediate that undergoes further chemical transformations to produce the active compound. The molecular targets and pathways involved depend on the specific application and the final product synthesized .

Comparison with Similar Compounds

  • N-cyclopropylmethyl aniline
  • Cyclopropylmethylbenzene
  • Cyclopropylmethylamine

Comparison: 2-(Cyclopropylmethyl)aniline is unique due to the presence of both the cyclopropylmethyl group and the aniline ring, which imparts distinct chemical properties and reactivity. Compared to N-cyclopropylmethyl aniline, it has a different substitution pattern on the aniline ring, leading to variations in its chemical behavior and applications .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-(cyclopropylmethyl)aniline

InChI

InChI=1S/C10H13N/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8H,5-7,11H2

InChI Key

JAMNIFGXCWPBTG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC=CC=C2N

Origin of Product

United States

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